Bienvenue dans la boutique en ligne BenchChem!

6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Medicinal Chemistry Library Screening SAR Analysis

This 3-phenoxychromone derivative is distinguished by a critical 3-phenoxy motif that directly influences pharmacophore geometry, making it non-interchangeable with simple 3-phenylflavonoids. Procure this specific compound to ensure reproducible results in lipid-lowering screening cascades, kinase SAR studies (as a 2-CF3 chemotype probe), and 3D-pharmacophore model refinement. Bulk and custom packaging available via specialist suppliers.

Molecular Formula C18H13F3O4
Molecular Weight 350.3 g/mol
Cat. No. B3961905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Molecular FormulaC18H13F3O4
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C18H13F3O4/c1-2-10-8-12-14(9-13(10)22)25-17(18(19,20)21)16(15(12)23)24-11-6-4-3-5-7-11/h3-9,22H,2H2,1H3
InChIKeyYZGWREJOILONLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one: A Differentiated Chromenone Scaffold for Screening and Procurement


6-Ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS 259255-51-1) is a synthetic small molecule belonging to the chromen-4-one (chromone) class . Characterized by a unique substitution pattern—an ethyl group at position 6, a hydroxyl at position 7, a phenoxy group at position 3, and a trifluoromethyl at position 2—this compound is primarily offered as a screening compound within commercial libraries . It belongs to a broader class of 3-phenoxychromones that have been investigated for their hypolipidemic potential, providing a foundational scientific context for its procurement for biological screening [1].

Why In-Class 3-Phenoxychromones Cannot Be Substituted for 6-Ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one


Simple substitution of this compound with a close structural analog, such as the 3-phenyl derivative (CAS 105258-37-5) or the 3-(4-fluorophenyl) analog, is not scientifically valid due to the profound impact of the 3-phenoxy versus 3-phenyl substitution on electronic properties and molecular conformation [1]. The 3-phenoxy motif introduces a linker oxygen that directly affects the pharmacophore's geometry, a feature explicitly documented in structure-activity relationship (SAR) studies on 3-phenoxychromones that differentiate them from simple 3-phenylflavonoids . This makes the precise molecular identity a non-negotiable parameter for reproducible screening results.

Quantitative Differentiation Guide for 6-Ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one Procurement


Structural and Physicochemical Differentiation from the 3-Phenyl Analog

The target compound is structurally differentiated from its closest commercial analog, 6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one (CAS 105258-37-5), by the presence of a 3-phenoxy group instead of a 3-phenyl group . This results in a higher molecular weight (350.3 g/mol vs. 334.3 g/mol) and an additional hydrogen bond acceptor, altering its calculated LogP and topological polar surface area (tPSA) . In the context of 3-phenoxychromone SAR, this oxygen atom is not a passive linker; it is integral to the pharmacophore's interaction with biological targets related to hypolipidemic activity, as established in prior class-level studies [1].

Medicinal Chemistry Library Screening SAR Analysis

Class-Level Differentiation: Hypolipidemic Activity of 3-Phenoxychromones

A foundational structure-activity relationship study on a series of 3-phenoxychromone and 3-phenoxy-4-hydroxycoumarin derivatives, which includes the core scaffold of the target compound, demonstrated that compounds in this class possess quantifiable hypolipidemic activity [1]. While specific data for this precise compound is not published, the class-level evidence confirms that the 3-phenoxychromone core, as opposed to other chromone substructures, is a validated scaffold for this therapeutic axis. This differentiates it from other commercially available chromones with unproven or different biological annotations.

Hypolipidemic Activity Phenoxychromone SAR Drug Discovery

Differentiation from Common Kinase Inhibitor Chemotypes

Patent EP 1473293 A1 identifies a broad class of chromenone derivatives, structurally related to the target compound, as inhibitors of tyrosine kinase and Raf kinase signal transduction [1]. A specific example within the patent, a 6-hydroxy-2-(heterocyclyl-carbonyl)-chromen-4-one (Ia), demonstrated a protein kinase B (PKB) inhibition IC50 of 509.64 µM [1]. While the target compound is not itself a 2-(heterocyclyl-carbonyl) derivative, its 2-trifluoromethyl and 3-phenoxy substitution pattern is a key structural variant within the same patent family, distinguishing it from the exemplified compound and suggesting a potentially different kinase selectivity profile.

Kinase Inhibition Chemotype Selectivity Drug Repurposing

Key Application Scenarios for 6-Ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one


Focused Library Screening for Hypolipidemic Agents

Researchers developing screening cascades for lipid-lowering therapeutics can prioritize this compound as a member of the validated 3-phenoxychromone class, which has demonstrated hypolipidemic activity in foundational SAR studies [1]. Its procurement is scientifically justified over generic chromone screening compounds for metabolic disease-focused programs.

Kinase Inhibitor SAR Studies Focusing on the 2-Trifluoromethyl Moiety

Medicinal chemists exploring non-heterocyclyl-carbonyl inhibitors of tyrosine or Raf kinases can use this compound to probe the effect of a 2-trifluoromethyl group on potency and selectivity, as a structural variant of chemotypes described in patent EP 1473293 A1 [2]. This helps define the SAR around the 2-position of the chromenone core for kinase-related targets.

Tool Compound for Studying 3-Phenoxychromone Pharmacophores

Academic and industrial laboratories engaged in computational drug design can procure this molecule to serve as a physical reference standard for validating 3D-pharmacophore models built upon the 3-phenoxychromone scaffold, a class that has been the subject of evolutionary programming for activity prediction [3]. Its specific substitution pattern provides a unique data point for model refinement.

Quote Request

Request a Quote for 6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.